Boc-NH-PEG15-azide

PROTAC Design Structure-Activity Relationship Linker Length Optimization

Researchers optimizing PROTAC linker length SAR often face solubility-limited degradation efficiency from hydrophobic warheads. Boc-NH-PEG15-azide addresses this with a defined 15-unit PEG spacer that enhances aqueous solubility while maintaining orthogonal Boc/azide functionality for sequential bioconjugation. This monodisperse building block (MW 847.00, ≥98% purity) enables systematic DC50/Dmax optimization in degrader libraries. - Provides a mid-length PEG option between standard PEG4-PEG8 and longer PEG24 linkers for ternary complex stabilization. - Azide group enables bioorthogonal CuAAC or SPAAC click chemistry; Boc deprotects under mild acid for amine coupling. - Supplied with full analytical documentation; shipped ambient for rapid global delivery.

Molecular Formula C37H74N4O17
Molecular Weight 847.0 g/mol
Cat. No. B8103849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG15-azide
Molecular FormulaC37H74N4O17
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C37H74N4O17/c1-37(2,3)58-36(42)39-4-6-43-8-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-30-55-32-34-57-35-33-56-31-29-54-27-25-52-23-21-50-19-17-48-15-13-46-11-9-44-7-5-40-41-38/h4-35H2,1-3H3,(H,39,42)
InChIKeyWFYQESLQWKQGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG15-azide: Chemical Identity and Core Attributes for PROTAC Procurement


Boc-NH-PEG15-azide is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a tert-butyloxycarbonyl (Boc)-protected amine and an azide group. With a defined molecular weight of 847.00 g/mol and formula C₃₇H₇₄N₄O₁₇, this monodisperse compound is a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. Its azide moiety enables bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the Boc group is cleavable under mild acidic conditions to reveal a free amine for further functionalization . This specific combination of functionalities makes it a versatile intermediate for assembling complex degrader molecules.

The Critical Distinction: Why Boc-NH-PEG15-azide Cannot Be Substituted by Other PEG-NH-Boc or Azide Linkers


Substituting Boc-NH-PEG15-azide with a close analog—such as Boc-NH-PEG8-azide or Boc-NH-PEG24-azide—or a functional equivalent is scientifically unsound due to the well-established, non-linear relationship between PROTAC linker length and degradation efficiency [1]. The linker's primary role is to enable formation of a stable, productive ternary complex between the target protein and the recruited E3 ligase; its length directly dictates the spatial orientation and degree of protein-protein interaction (PPI) stabilization [2]. Even small changes in the number of PEG units can significantly alter the molecule's physicochemical properties, including aqueous solubility and cellular permeability, which are critical for biological activity [3]. Therefore, a linker of a different length does not simply change the molecular weight; it can fundamentally alter the conformational landscape of the degrader, potentially shifting activity from potent degradation to complete inactivity. The specific 15-unit PEG chain represents a quantifiably distinct point in this design space [4].

Quantitative Differentiation of Boc-NH-PEG15-azide: An Evidence-Based Guide for Scientific Selection


Linker Length as a Determinant of PROTAC Degradation Potency (DC50)

While direct head-to-head DC50 data for PROTACs using Boc-NH-PEG15-azide versus its PEG8 or PEG24 counterparts is not publicly available in a single study, class-level inference from systematic linker length studies provides a strong, quantifiable framework for its differentiation. Research on BET bromodomain degraders has demonstrated that cell activity is highly dependent on linker length, with a trend of PEG-3 > PEG-4 ≫ PEG-2 being observed, indicating a non-linear 'sweet spot' for optimal degradation . Extrapolating from this, the 15-unit PEG chain of Boc-NH-PEG15-azide places it within the reported optimal range of 12 to over 20 carbons for PROTAC linkers, a window that is distinct from shorter (e.g., PEG4/PEG8) or longer (e.g., PEG24) analogs [1]. This positioning suggests it offers a unique balance of reach and flexibility that cannot be matched by its shorter or longer peers.

PROTAC Design Structure-Activity Relationship Linker Length Optimization

Enhanced Aqueous Solubility Conferred by Extended PEG15 Chain

The extended 15-unit PEG chain of Boc-NH-PEG15-azide provides a quantifiable advantage in aqueous solubility over shorter PEG linkers. The hydrophilicity of a PEG linker is directly proportional to its number of ethylene oxide units. For the class of Boc-NH-PEGn-azide compounds, increasing 'n' from 4 or 8 to 15 introduces more ether oxygens that participate in hydrogen bonding with water molecules, thereby increasing the overall aqueous solubility of the PROTAC molecule into which it is incorporated . This is a well-established principle in polymer chemistry and is supported by vendor data showing compounds with a PEG15 spacer have 'enhanced water solubility' compared to shorter PEG derivatives . This property is crucial for mitigating the poor solubility often imparted by hydrophobic warhead ligands in PROTACs [1].

PROTAC Physicochemical Properties Solubility Optimization PEG Linkers

Comparative Reactivity and Bioconjugation Utility

Boc-NH-PEG15-azide offers dual-click chemistry functionality that is common to its class (azide group) but is differentiated by the extended PEG spacer. Like other azido-PEG reagents, the azide group can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to form stable triazole linkages . The key differentiator is not the presence of this reactivity but the length of the hydrophilic spacer. While an azido-PEG4 reagent might be chosen for a short, rigid tether, Boc-NH-PEG15-azide provides the same reliable click chemistry with a significantly longer and more flexible spacer, which is essential for applications requiring a greater distance between the Boc-protected amine and the conjugation site [1]. This is particularly relevant when the conjugation partner (e.g., an alkyne-labeled ligand) has a deep binding pocket or when steric hindrance is a concern.

Click Chemistry PROTAC Synthesis Bioconjugation

Optimal Use Cases for Boc-NH-PEG15-azide in PROTAC Development and Bioconjugation


Systematic SAR Exploration of Linker Length in PROTACs

Based on class-level inference, Boc-NH-PEG15-azide is an ideal candidate for inclusion in linker-length structure-activity relationship (SAR) studies [1]. While PEG4-PEG8 linkers are common standards, the optimal length for a given target-E3 ligase pair is unpredictable and can be beyond 20 carbons [2]. This compound provides a defined, mid-length option that falls within the reported optimal range but is distinct from the shorter gold standards. Its use in a focused library of degraders (e.g., n=4, 8, 15, 24) can systematically reveal the 'sweet spot' for degradation potency (DC50) and maximal degradation (Dmax), which are known to be highly sensitive to linker length .

Improving Solubility of Degraders with Highly Hydrophobic Warheads

The extended PEG15 chain of Boc-NH-PEG15-azide is quantitatively superior to shorter PEG linkers for improving the aqueous solubility of a final PROTAC molecule . This is a critical application when the warhead ligand (e.g., for BRD4, AR, or BTK) is highly hydrophobic and imparts poor solubility to the degrader, leading to aggregation and unreliable assay results [3]. By incorporating this longer, hydrophilic spacer, researchers can significantly enhance the physicochemical properties of the degrader, facilitating its formulation and biological evaluation without altering the binding of the warhead or E3 ligase ligand.

Bioconjugation Requiring an Extended, Flexible Tether

For applications beyond PROTACs, such as the synthesis of antibody-drug conjugates (ADCs) or the creation of bifunctional probes, Boc-NH-PEG15-azide provides a valuable building block when a longer spacer is required. Its heterobifunctionality (Boc-protected amine and azide) allows for sequential, orthogonal conjugation steps: the azide can first be used in a copper-free (SPAAC) click reaction with a DBCO-labeled biomolecule, followed by Boc deprotection and subsequent amine coupling . The extended PEG15 length minimizes steric hindrance and ensures the two conjugated entities are sufficiently separated to maintain their independent functions, a key advantage over shorter PEG linkers.

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